- Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides, Journal of Organic Chemistry, 2007, 72(8), 2737-2743

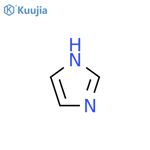

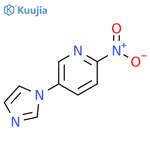

Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

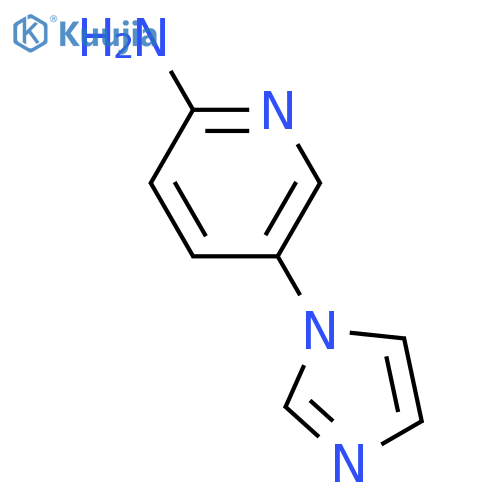

935547-73-2 structure

Nombre del producto:5-(1H-Imidazol-1-yl)-2-pyridinamine

Número CAS:935547-73-2

MF:C8H8N4

Megavatios:160.17592048645

MDL:MFCD11135723

CID:69567

PubChem ID:16128050

5-(1H-Imidazol-1-yl)-2-pyridinamine Propiedades químicas y físicas

Nombre e identificación

-

- 5-(1H-Imidazol-1-yl)pyridin-2-amine

- 5-(1H-Imidazol-1-yl)-2-pyridinamine

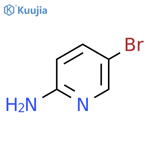

- 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

- 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine

- 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)

- 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE

- QUVGAWLFTQSTSQ-UHFFFAOYSA-N

- CS-W008872

- 935547-73-2

- MFCD11135723

- BS-17935

- N12668

- 5-imidazol-1-ylpyridin-2-amine

- SCHEMBL1839540

- AKOS000222296

- DB-079612

-

- MDL: MFCD11135723

- Renchi: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)

- Clave inchi: QUVGAWLFTQSTSQ-UHFFFAOYSA-N

- Sonrisas: N1=CN(C2C=CC(N)=NC=2)C=C1

Atributos calculados

- Calidad precisa: 197.95400

- Masa isotópica única: 160.074896272g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 150

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.3

- Superficie del Polo topológico: 56.7Ų

Propiedades experimentales

- Denso: 1.32

- índice de refracción: 1.835

- PSA: 43.08000

- Logp: 0.88680

5-(1H-Imidazol-1-yl)-2-pyridinamine Información de Seguridad

- Palabra de señal:Danger

- Instrucciones de peligro: H301-H311-H331

- Declaración de advertencia: P261-P280-P301+P310-P311

- Grupo de embalaje:Ⅲ

- Nivel de peligro:6.1

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C(BD254466)

5-(1H-Imidazol-1-yl)-2-pyridinamine Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(1H-Imidazol-1-yl)-2-pyridinamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0983666-5g |

5-(1H-Imidazol-1-yl)pyridin-2-amine |

935547-73-2 | 95% | 5g |

$700 | 2024-08-02 | |

| TRC | I577338-50mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 50mg |

$178.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-200mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 200mg |

421.0CNY | 2021-08-04 | |

| TRC | I577338-25mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 25mg |

$110.00 | 2023-05-18 | ||

| Matrix Scientific | 118944-1g |

5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+% |

935547-73-2 | 95+% | 1g |

$540.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D548826-1g |

5-(1H-IMidazol-1-yl)pyridin-2-aMine |

935547-73-2 | 97% | 1g |

$321 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-250mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 250mg |

638CNY | 2021-05-08 | |

| A2B Chem LLC | AH95709-1g |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 1g |

$221.00 | 2024-07-18 | |

| Ambeed | A656823-100mg |

5-(1H-Imidazol-1-yl)pyridin-2-amine |

935547-73-2 | 98% | 100mg |

$51.0 | 2024-04-16 | |

| A2B Chem LLC | AH95709-250mg |

5-(1H-Imidazol-1-yl)-2-pyridinamine |

935547-73-2 | 98% | 250mg |

$60.00 | 2024-07-18 |

5-(1H-Imidazol-1-yl)-2-pyridinamine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 2-Methyl-1-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-1H-imidazole Solvents: Dimethylformamide ; 30 min, rt; 24 h, 110 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ; 4 h, 150 °C

Referencia

- Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Ethylene glycol , Cuprous iodide Solvents: Isopropanol ; 8 h, rt → 110 °C

Referencia

- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine, RSC Advances, 2017, 7(70), 44366-44370

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 40 h, 120 °C

Referencia

- Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides, Chemtracts, 2010, 23(2), 47-50

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 30 min, rt; 40 h, 120 °C; 120 °C → rt

Referencia

- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides, Journal of Organic Chemistry, 2007, 72(22), 8535-8538

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , 1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) , L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ; 30 min, rt; 60 h, 120 °C; 120 °C → rt

Referencia

- A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: [2-[(Dimethylamino-κN)methyl]benzenethiolato-κS]copper Solvents: N-Methyl-2-pyrrolidone ; 16 h, 160 °C

Referencia

- C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalyst, Tetrahedron, 2010, 66(19), 3478-3484

5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials

5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products

5-(1H-Imidazol-1-yl)-2-pyridinamine Literatura relevante

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine) Productos relacionados

- 1019560-69-0(3-Pyridinamine, N-[(2-fluorophenyl)methyl]-)

- 2503207-46-1(thieno3,2-bthiophene-2-sulfonyl chloride)

- 2229556-92-5(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropane-1-carboxylic acid)

- 1177732-31-8(2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenylacetamide hydrochloride)

- 2169077-78-3(1-(4-Bromo-2-nitrophenyl)-2-chloroethan-1-one)

- 1804722-32-4(3-Cyano-5-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride)

- 1006481-73-7(4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine)

- 1091417-72-9(N'-(2-phenylethyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide)

- 1522609-36-4(2-ethoxy-4-(1-methylpiperazin-2-yl)phenol)

- 2229197-74-2(1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:935547-73-2)5-(1H-Imidazol-1-yl)-2-pyridinamine

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):174.0/520.0